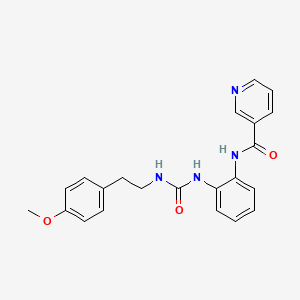

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)nicotinamide

Description

Properties

IUPAC Name |

N-[2-[2-(4-methoxyphenyl)ethylcarbamoylamino]phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-29-18-10-8-16(9-11-18)12-14-24-22(28)26-20-7-3-2-6-19(20)25-21(27)17-5-4-13-23-15-17/h2-11,13,15H,12,14H2,1H3,(H,25,27)(H2,24,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNACZKIMYMVSPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The target compound can be dissected into three primary building blocks:

- Nicotinamide : A pyridine-3-carboxamide derivative.

- 2-Aminophenylurea : A phenyl ring substituted with a urea group at the ortho position.

- 4-Methoxyphenethylamine : An aromatic amine with a methoxy-substituted phenethyl chain.

Retrosynthetically, the molecule is assembled via sequential coupling of these subunits. The ureido bridge is typically formed first, followed by amidation with nicotinamide.

Stepwise Synthesis

Formation of the Ureido Intermediate

The ureido linkage is synthesized by reacting 2-aminophenylisocyanate with 4-methoxyphenethylamine. This reaction proceeds via nucleophilic addition of the amine to the isocyanate, yielding N-(2-isocyanatophenyl)-N'-(4-methoxyphenethyl)urea.

Reaction Conditions :

- Solvent: Anhydrous dichloromethane or tetrahydrofuran.

- Temperature: 0–25°C under inert atmosphere.

- Catalyst: Triethylamine (1.2 equiv) to scavenge HCl.

Example Protocol :

# Example of ureido formation (hypothetical code based on literature)

add_reactant("2-aminophenylisocyanate", 1.0 equiv)

add_reactant("4-methoxyphenethylamine", 1.05 equiv)

add_solvent("THF", 50 mL)

add_catalyst("Et3N", 1.2 equiv)

stir(0°C → 25°C, 12 h)

isolate_product(vacuum_filtration)

Amidation with Nicotinamide

The ureido intermediate is coupled with nicotinamide using a carbodiimide-mediated reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid of nicotinamide.

Reaction Conditions :

Optimization Note :

Excess EDC (1.5 equiv) improves yields by mitigating side reactions, while HOBt (1.2 equiv) suppresses racemization.

Alternative Methodologies and Comparative Analysis

Analytical Validation and Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Antioxidant Properties

Research indicates that derivatives of nicotinamide exhibit significant antioxidant properties. The incorporation of the methoxyphenethyl group is believed to enhance these properties, making it a candidate for research in oxidative stress-related diseases. Studies have shown that similar compounds can scavenge free radicals and reduce oxidative damage in cellular models.

Anti-inflammatory Effects

Nicotinamide and its derivatives have been studied for their anti-inflammatory effects. N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)nicotinamide may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Dermatological Uses

Nicotinamide is well-documented for its benefits in dermatology, particularly in treating skin conditions like acne and rosacea. The specific compound may enhance skin barrier function and reduce transepidermal water loss (TEWL), making it beneficial for conditions like atopic dermatitis. Clinical trials have shown that nicotinamide can significantly improve skin hydration and elasticity.

Cancer Treatment

The compound's potential as a chemopreventive agent against UV-induced skin cancer has been highlighted in various studies. Nicotinamide enhances DNA repair mechanisms post-UV exposure, reducing the risk of carcinogenesis.

Metabolic Disorders

Nicotinamide derivatives are being investigated for their roles in metabolic diseases, particularly diabetes. Research suggests that these compounds may improve insulin sensitivity and glucose metabolism, showing promise as adjunct therapies in type 2 diabetes management.

Neuroprotective Effects

Emerging studies indicate that compounds related to nicotinamide may possess neuroprotective properties, potentially benefiting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve the modulation of NAD+ levels, which are critical for neuronal health.

Clinical Trials on Skin Conditions

A randomized controlled trial involving patients with bullous pemphigoid compared the efficacy of nicotinamide with traditional corticosteroid treatments. Results showed that patients receiving nicotinamide exhibited fewer side effects and comparable efficacy to corticosteroids.

Metabolic Health Research

In a study assessing the impact of nicotinamide on glucose metabolism, participants receiving high doses showed improved insulin sensitivity compared to placebo groups, indicating its potential role in managing metabolic syndrome.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Nicotinamide Derivatives

The target compound shares a nicotinamide backbone with derivatives such as N-phenylnicotinamide , N-(3-hydroxyphenyl)nicotinamide , and N-(3-methylphenyl)nicotinamide . Key differences lie in substituent type, position, and conformational effects (Table 1):

Table 1. Structural Comparison of Nicotinamide Derivatives

Key Observations :

- The target compound’s 4-methoxyphenethyl-ureido substituent may induce steric hindrance, but conformational data are lacking.

- The methoxy group enhances lipophilicity and electron-donating effects relative to hydroxyl or methyl substituents.

Urea-Containing Analogues

Compounds with urea/hydroxyureido motifs (e.g., N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine derivatives from ) demonstrate the urea group’s role in chelation and antioxidant activity. However, the target compound’s urea connects to a 4-methoxyphenethyl group rather than amino acid residues, which may alter solubility and membrane permeability.

Triazine and Morpholino Derivatives

The triazine-based compound in (N-(2-(dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide) shares a ureido linkage but replaces the nicotinamide core with a triazine-morpholino system. Triazines are electron-deficient, enabling charge-transfer interactions, whereas the target compound’s pyridine ring offers basicity and metabolic stability.

Implications of Structural Differences

Electronic and Steric Effects

- The 4-methoxyphenethyl group in the target compound introduces steric bulk and electron-donating methoxy effects, which may enhance hydrophobic interactions in binding pockets compared to smaller substituents (e.g., 3-CH₃ or 3-OH).

- The urea linkage could mimic peptide bonds in biological targets, offering hydrogen-bond donor/acceptor sites distinct from hydroxamic acids () or simple amides.

Pharmacological Potential (Inferred)

- Antioxidant Activity : Hydroxamic acids (e.g., compounds 6–10 in ) exhibit radical scavenging, but the target compound’s methoxy and urea groups may confer different redox properties.

- Binding Affinity : The Glide XP scoring function () highlights hydrophobic enclosure and hydrogen bonding as critical for affinity. The target’s methoxyphenethyl group may promote hydrophobic interactions, while the urea and amide groups enable polar contacts.

Biological Activity

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)nicotinamide is a compound that has garnered attention for its potential biological activities, especially in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the methoxy group and the nicotinamide moiety are particularly significant in modulating its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of various cellular pathways, influencing processes such as apoptosis, inflammation, and cellular proliferation.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and downstream effects.

- Cell Cycle Regulation : Studies indicate potential effects on cell cycle arrest, particularly in cancer cells .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that compounds structurally similar to this nicotinamide derivative can induce apoptosis in various cancer cell lines, including breast cancer (T47D cells). The mechanism involves caspase activation and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may enhance the anti-inflammatory effects of other agents like salicylic acid when used in combination, making it a promising candidate for treating inflammatory skin conditions such as acne vulgaris .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Case Studies

Several case studies highlight the therapeutic potential of nicotinamide derivatives:

- Acne Treatment : A clinical trial demonstrated that nicotinamide gel significantly reduced inflammatory lesions compared to standard treatments. This suggests that derivatives like this compound could provide similar benefits due to their structural similarities .

- Autoimmune Disorders : Nicotinamide has shown promise as a steroid-sparing agent in autoimmune blistering disorders, indicating potential applications for derivatives in immunomodulation .

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for preparing N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)nicotinamide?

- Methodology : Synthesis typically involves multi-step reactions:

Formation of the urea linkage via reaction of 4-methoxyphenethylamine with an isocyanate intermediate (e.g., 2-nitrophenyl isocyanate) under reflux in anhydrous toluene .

Coupling the urea intermediate with nicotinamide using carbodiimide-mediated amidation, followed by purification via column chromatography (e.g., dichloromethane/methanol gradients) .

- Key Considerations : Optimize reaction conditions (temperature, solvent) to avoid side reactions, and validate purity using HPLC or NMR .

Q. How is the structural integrity of this compound confirmed in academic research?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the methoxyphenethyl group (δ ~3.8 ppm for OCH₃), urea NH protons (δ ~8–10 ppm), and nicotinamide aromatic protons .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ ion at m/z ~434) .

- X-ray Crystallography (if crystals are obtainable): Validate bond angles and hydrogen-bonding patterns in the urea and nicotinamide moieties .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodology :

- Kinase Inhibition Assays : Test against EGFR (wild-type and mutant forms) using ADP-Glo™ assays, given structural similarities to EGFR inhibitors like compound 8b (IC₅₀ = 14.8 nM) .

- Cellular Viability Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., H1975 for EGFR L858R/T790M mutants) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodology :

- Analog Synthesis : Modify the methoxyphenethyl group (e.g., replace with 4-chlorophenethyl) and compare EGFR inhibition .

- Hydrogen-Bond Analysis : Use molecular docking (Glide XP) to predict interactions with EGFR’s ATP-binding pocket, focusing on residues like Met793 and Thr854 .

- Bioisosteric Replacement : Substitute the nicotinamide core with quinazoline (as in compound 8a) to enhance hydrophobic interactions .

Q. How can contradictory activity data between in vitro and cell-based assays be resolved?

- Methodology :

- Permeability Assessment : Use Caco-2 monolayer assays to evaluate membrane permeability; poor uptake may explain reduced cellular activity .

- Metabolic Stability Testing : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the methoxy group) .

- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .

Q. What computational methods predict off-target interactions for this compound?

- Methodology :

- Pharmacophore Modeling : Map key features (urea H-bond donors, aromatic π-stacking) against databases like ChEMBL to identify potential off-target kinases .

- Molecular Dynamics Simulations : Simulate binding to EGFR T790M mutants for >100 ns to assess stability of the urea-Asn842 interaction .

- Pan-Assay Interference Compounds (PAINS) Filtering : Screen for reactive motifs (e.g., thiol-reactive groups) using tools like SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.